molecular formula C16H19NO3S B2406143 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide CAS No. 2034548-54-2

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide

Cat. No.: B2406143
CAS No.: 2034548-54-2
M. Wt: 305.39
InChI Key: MPTKQTSDHUZHNJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a tetrahydrofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. Common synthetic methods for benzo[b]thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, while the tetrahydrofuran carboxamide moiety can be formed through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety is known to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the tetrahydrofuran carboxamide structure could contribute to its stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide is unique due to its combination of a benzo[b]thiophene moiety with a hydroxypropyl group and a tetrahydrofuran carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12,19H,6-7,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTKQTSDHUZHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCOC1)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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